Cas no 2228408-89-5 (3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol)
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
- 2228408-89-5
- EN300-1939496
-
- Inchi: 1S/C7H6BrF3N2O/c8-4-2-12-6(13-3-4)1-5(14)7(9,10)11/h2-3,5,14H,1H2
- InChI Key: MEYPFVYRRJVXGN-UHFFFAOYSA-N
- SMILES: BrC1C=NC(CC(C(F)(F)F)O)=NC=1
Computed Properties
- Exact Mass: 269.96156g/mol
- Monoisotopic Mass: 269.96156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46Ų
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939496-0.05g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1939496-0.1g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1939496-0.25g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1939496-0.5g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1939496-1.0g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 1g |
$1057.0 | 2023-05-31 | ||
| Enamine | EN300-1939496-2.5g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1939496-5.0g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 5g |
$3065.0 | 2023-05-31 | ||
| Enamine | EN300-1939496-10.0g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 10g |
$4545.0 | 2023-05-31 | ||
| Enamine | EN300-1939496-1g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1939496-5g |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol |
2228408-89-5 | 5g |
$3065.0 | 2023-09-17 |
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
3-(5-Bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol: A Comprehensive Overview
The compound 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol, with the CAS number 2228408-89-5, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a bromopyrimidine moiety with a trifluoropropanol group, making it a versatile building block for various applications.
Recent studies have highlighted the potential of 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol in drug discovery, particularly in the development of kinase inhibitors. The bromopyrimidine ring is known for its ability to interact with protein kinases, a class of enzymes critical in cell signaling pathways. The trifluoropropanol group adds hydrophobicity and enhances the molecule's solubility, making it an ideal candidate for bioactive compounds.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The trifluoropropanol group contributes to the molecule's stability and reactivity, making it suitable for use in the synthesis of advanced materials such as fluoropolymers and high-performance coatings. Researchers have explored its role in creating self-healing polymers, where the trifluoropropanol group facilitates dynamic covalent bonding.
The synthesis of 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the bromopyrimidine ring through a nucleophilic substitution reaction and the subsequent attachment of the trifluoropropanol group via nucleophilic addition. This process has been optimized to achieve high yields and purity levels.
From an environmental standpoint, the compound exhibits low toxicity and biodegradability under controlled conditions. Studies have shown that it does not accumulate in aquatic ecosystems and can be safely disposed of through standard industrial waste management practices. This makes it an eco-friendly choice for industrial applications.
Looking ahead, ongoing research is focused on expanding the utility of 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol in nanotechnology and green chemistry. Its ability to act as a catalyst in asymmetric synthesis reactions is being explored, which could revolutionize the production of chiral compounds used in pharmaceuticals and agrochemicals.
In conclusion, 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol is a multifaceted compound with vast potential across diverse scientific domains. Its unique structure and functional groups make it a valuable tool for researchers and industries alike. As advancements in synthetic methods and application studies continue to unfold, this compound is poised to play an even more significant role in shaping future innovations.
2228408-89-5 (3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)